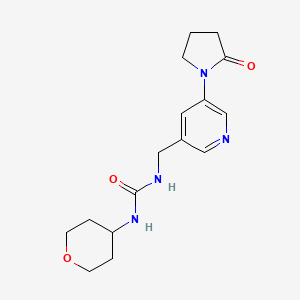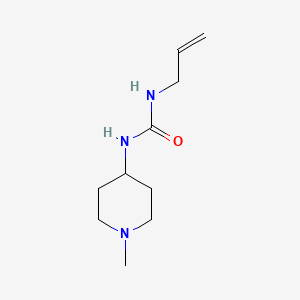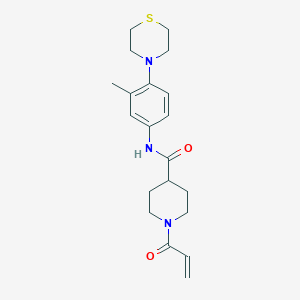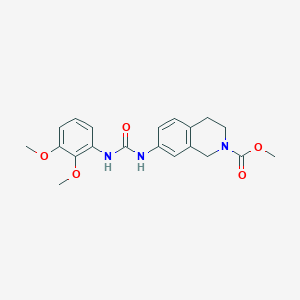
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Substituent Effects on Pyrid-2-yl Ureas
Studies on pyrid-2-yl ureas have shown that substituent effects can significantly influence intramolecular hydrogen bonding and complexation with molecules like cytosine. These effects are essential for understanding the interactions and structural preferences of similar compounds, which can be critical for their applications in chemical and pharmaceutical research. For example, the presence of electron-withdrawing substituents facilitates intermolecular complexation, highlighting the importance of substituent choice in the design of new molecules for specific applications (Chia-Hui Chien et al., 2004).
Green Synthesis Approaches
Research has also explored green chemistry approaches in synthesizing derivatives of related compounds. One study described an ionic liquid-catalyzed one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, showcasing a method with several advantages, including mild conditions, shorter reaction times, good yields, and an environmentally benign procedure. Such methodologies are pivotal for the sustainable production of chemical compounds, including those with structures similar to the compound of interest (Hong-yun Guo et al., 2012).
Crystal Structure Analysis
Crystal structure analysis provides critical insights into the molecular arrangement and potential interactions of chemical compounds. A study on the crystal structure of azimsulfuron, a compound with a somewhat related structure, revealed important details about hydrogen bonds and three-dimensional architectures that could inform the design and application of new chemical entities (Youngeun Jeon et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas demonstrated that these compounds could exhibit moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (P. V. G. Reddy et al., 2003).
Molecular Cocrystals with Carboxylic Acids
The formation of molecular cocrystals through interactions between urea and aromatic carboxylic acids has been studied, underscoring the utility of urea in structure-making. Such interactions are valuable for designing new pharmaceutical formulations and understanding drug interactions at the molecular level (Graham Smith et al., 1997).
properties
IUPAC Name |
1-(oxan-4-yl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-2-1-5-20(15)14-8-12(9-17-11-14)10-18-16(22)19-13-3-6-23-7-4-13/h8-9,11,13H,1-7,10H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYFJYMCQRMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)


![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)

![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)
![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)